N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an oxolane ring, and a triazolopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(12-3-4-14-20-18-10-21(14)9-12)19-13-5-7-23-15(13)11-2-1-6-17-8-11/h1-4,6,8-10,13,15H,5,7H2,(H,19,22)/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOHNNCLNSVBL-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CN3C=NN=C3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=CN3C=NN=C3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and pyridine derivatives.
Construction of the triazolopyridine moiety: This step often involves the use of triazole precursors and pyridine derivatives under specific conditions, such as the use of catalysts and controlled temperatures.
Coupling reactions: The final step involves coupling the oxolane and triazolopyridine intermediates to form the desired compound. This can be done using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents to introduce new substituents on the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound may serve as a probe for studying biological processes involving pyridine and triazole-containing molecules.
Medicine: It has potential as a drug candidate due to its unique structure, which may interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: shares structural similarities with other pyridine and triazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
